3-Ethyl-2,6-diphenylpiperidin-4-one
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Overview
Description
3-Ethyl-2,6-diphenylpiperidin-4-one is a chemical compound belonging to the piperidinone family. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the piperidine ring, substituted with ethyl and phenyl groups, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,6-diphenylpiperidin-4-one typically involves the reaction of an aromatic aldehyde with acetone in the presence of ammonium acetate. This reaction forms the piperidinone ring through a series of condensation and cyclization steps . The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form corresponding oximes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in aqueous acetic acid medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of oximes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Ethyl-2,6-diphenylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2,6-diphenylpiperidin-4-one involves its interaction with various molecular targets. The compound can act as a central nervous system stimulant or depressant, depending on its specific structure and functional groups . It may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,6-diphenylpiperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
3,3-Dimethyl-2,6-diphenylpiperidin-4-one: Contains two methyl groups at the 3-position.
3-Isopropyl-2,6-diphenylpiperidin-4-one: Contains an isopropyl group at the 3-position.
Uniqueness
3-Ethyl-2,6-diphenylpiperidin-4-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may provide different steric and electronic effects compared to methyl or isopropyl groups, leading to distinct properties and applications.
Properties
IUPAC Name |
3-ethyl-2,6-diphenylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-17,19-20H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPXDRONNNYCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385664 |
Source
|
Record name | 3-ethyl-2,6-diphenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127895-86-7 |
Source
|
Record name | 3-ethyl-2,6-diphenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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